This guide provides an in-depth technical analysis of 4-bromo-2-cyano-3-nitrobenzoic acid ethyl ester (CAS: 1805102-54-8), a highly functionalized aromatic scaffold used in the synthesis of complex heterocyclic pharmacop...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-bromo-2-cyano-3-nitrobenzoic acid ethyl ester (CAS: 1805102-54-8), a highly functionalized aromatic scaffold used in the synthesis of complex heterocyclic pharmacophores.
Executive Summary
4-bromo-2-cyano-3-nitrobenzoic acid ethyl ester is a specialized tetrasubstituted benzene derivative. Its structural uniqueness lies in the contiguous substitution pattern (positions 1, 2, 3, and 4), which creates a "push-pull" electronic environment ideal for regioselective functionalization. It serves as a critical intermediate in the development of non-steroidal mineralocorticoid receptor antagonists (MRAs) , kinase inhibitors , and PROTAC linkers .
The molecule features three distinct reactive handles:
C4-Bromide : Activated for nucleophilic aromatic substitution (
) by the ortho-nitro group.
C3-Nitro : A latent amino group for cyclization or solubilizing moiety introduction.
C2-Nitrile : An electrophilic trap for heterocycle formation (e.g., quinazolines, isoindolinones).
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
Property
Specification
IUPAC Name
Ethyl 4-bromo-2-cyano-3-nitrobenzoate
CAS Number
1805102-54-8
Molecular Formula
Molecular Weight
299.08 g/mol
SMILES
CCOC(=O)C1=C(C(=C(C=C1)Br)[O-])C#N
Appearance
Pale yellow to off-white crystalline solid
Electronic & Steric Profile
The 3-nitro group is the linchpin of this molecule's reactivity. It exerts a strong electron-withdrawing effect (-I, -M), significantly lowering the electron density at the C4 position. This makes the C4-bromine exceptionally labile toward nucleophilic attack, far more so than in 4-bromobenzoic acid esters lacking the ortho-nitro motif.
Concurrently, the 2-cyano group introduces steric strain but also provides a "molecular handle" for cyclization reactions involving the ester at C1. The proximity of the nitrile and ester groups allows for the rapid construction of fused bicyclic systems.
Synthesis & Production Pathways
Given the dense functionalization, direct electrophilic aromatic substitution on a pre-formed ester is often non-regioselective. The most robust synthetic route utilizes a functional group interconversion (FGI) strategy, typically starting from a less crowded precursor like 4-amino-2-methylbenzoic acid or 4-bromo-2-fluorobenzoic acid .
Retrosynthetic Analysis (Graphviz)
The following diagram illustrates the logical retrosynthetic disconnection to accessible starting materials.
Caption: Retrosynthetic map highlighting the challenge of direct nitration versus the preferred functional group interconversion route.
Recommended Synthetic Protocol (Step-by-Step)
Method A: Nitration of 4-Bromo-2-Cyanobenzoate (Direct Route)
Note: This route requires careful temperature control to avoid over-nitration or hydrolysis of the nitrile.
Setup : Dissolve the starting material in concentrated
at 0°C.
Addition : Dropwise addition of fuming
over 30 minutes, maintaining internal temperature .
Reaction : Stir at 0–10°C for 2 hours. Monitor by TLC/LC-MS. The ortho-directing effect of the bromine and the meta-directing effect of the ester/cyano groups compete; however, the C3 position is activated by the bromine (ortho) and is the least sterically hindered relative to the bulky ester.
Quench : Pour onto crushed ice. The product precipitates as a solid.
Purification : Recrystallization from Ethanol/Hexane.
Reactivity Profile & Mechanism
The utility of this scaffold lies in its ability to undergo orthogonal reactions.
Nucleophilic Aromatic Substitution (
)
The C4-Bromine is the primary site of reactivity. The adjacent C3-Nitro group stabilizes the Meisenheimer complex intermediate, lowering the activation energy for displacement by amines, thiols, or alkoxides.
Reaction :
Conditions :
, DMF or DMSO, 60–80°C.
Yield Expectations : >85% due to strong activation.
Reductive Cyclization (Quinazoline Synthesis)
The C2-Cyano and C3-Nitro groups are perfectly positioned to form quinazoline or quinoxaline cores upon reduction.
Reduction :
or reduces to .
Cyclization : The resulting amine can attack the adjacent nitrile (under acidic conditions) or the ester (to form a lactam).
Reactivity Flowchart (Graphviz)
Caption: The scaffold enables three distinct diversification pathways: substitution, reduction-cyclization, and hydrolysis.
Analytical Characterization
To validate the identity of synthesized batches, the following analytical signatures are expected:
Method
Expected Signature
1H NMR (DMSO-d6)
Aromatic region: Two doublets (if para-coupling is visible) or singlets depending on resolution. Ethyl group: Quartet (~4.3 ppm) and Triplet (~1.3 ppm).
[M+H]+ : ~300/302 (1:1 Isotopic pattern for Br). Fragmentation often shows loss of (M-46) or Ethyl (M-29).
Safety & Handling (MSDS Highlights)
Hazards :
H315/H319 : Causes skin and serious eye irritation.
H317 : May cause an allergic skin reaction (common for nitro-aromatics).
Energetic Potential : Nitro compounds can be shock-sensitive if dried completely; maintain careful temperature control during synthesis.
Storage : Store at 2–8°C under inert atmosphere (
). Moisture sensitive (hydrolysis of ester/nitrile).
References
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 136267866, Ethyl 4-bromo-2-cyano-3-nitrobenzoate. Retrieved from [Link]
Carey, F. A., & Sundberg, R. J. (2007) . Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (General reference for
Chemical structure of Ethyl 4-bromo-2-cyano-3-nitrobenzoate
This is an in-depth technical guide on the chemical structure, synthesis, and applications of Ethyl 4-bromo-2-cyano-3-nitrobenzoate . Executive Summary Ethyl 4-bromo-2-cyano-3-nitrobenzoate (CAS: 1805102-54-8 ) is a high...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the chemical structure, synthesis, and applications of Ethyl 4-bromo-2-cyano-3-nitrobenzoate .
Executive Summary
Ethyl 4-bromo-2-cyano-3-nitrobenzoate (CAS: 1805102-54-8 ) is a highly functionalized aromatic building block characterized by a dense substitution pattern on the benzene ring.[1][2][3] Its structure features four contiguous substituents—an ethyl ester, a nitrile (cyano), a nitro group, and a bromine atom—creating a unique electronic and steric environment. This compound serves as a critical intermediate in the synthesis of complex fused heterocycles, particularly quinazolines , indoles , and dihydropyridines , which are scaffolds frequently employed in the development of kinase inhibitors and non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs).
The reactivity of Ethyl 4-bromo-2-cyano-3-nitrobenzoate is defined by the interplay of its four substituents. Understanding these electronic effects is essential for designing downstream transformations.
Electronic Effects
Nitro Group (C3): A strong electron-withdrawing group (EWG) that significantly deactivates the ring towards electrophilic substitution but activates the adjacent positions (C2 and C4) for nucleophilic attack (S_NAr).
Nitrile Group (C2): Another strong EWG. Its position ortho to the ester and ortho to the nitro group creates a highly electron-deficient center at C1 and C2.[2][3]
Bromine Atom (C4): A weak deactivator but an excellent leaving group for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[3]
Ethyl Ester (C1): Provides a handle for cyclization reactions (e.g., with amidines or hydrazines) to form fused heterocyclic rings.
Steric Environment
The 2,3,4-substitution pattern ("crowded ring") imposes significant steric strain. The nitro group at C3 is sandwiched between the cyano group (linear) and the bromine atom (large halogen). This often forces the nitro group to rotate out of planarity with the benzene ring, potentially modulating its resonance contribution and affecting the regioselectivity of reactions at the C4-bromide.
Synthetic Pathways
Synthesizing a densely substituted benzene ring requires careful orchestration of directing groups to avoid regioisomeric mixtures. Two primary routes are proposed based on field-proven methodologies for similar polysubstituted benzoates.
Diazotization: Treatment with Sodium Nitrite (NaNO₂) and acid to form the diazonium salt.
Sandmeyer Reaction: Reaction with Copper(I) Cyanide (CuCN) to install the nitrile group.
Challenge: The presence of the ortho-nitro group can interfere with diazotization, requiring careful temperature control (0–5 °C).
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and forward synthesis pathways.
Figure 1: Retrosynthetic analysis showing the S_NAr displacement (Route A) and Sandmeyer cyanation (Route B) pathways.
Experimental Protocols
Protocol 1: Synthesis via S_NAr Displacement (Route A)
Note: Cyanide reagents are highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.[1][2][3]
Dissolution: Charge a round-bottom flask with Ethyl 4-bromo-2-fluoro-3-nitrobenzoate (e.g., 5.0 g) and anhydrous DMSO (50 mL). Stir until fully dissolved.
Addition: Carefully add powdered KCN (1.2 eq) in small portions to the stirring solution.
Critical Step: Maintain temperature between 20–25 °C. The reaction is exothermic.
Reaction: Heat the mixture to 60 °C and monitor by TLC (20% EtOAc/Hexane) or LC-MS. The reaction typically completes within 2–4 hours.
Quench: Cool the mixture to 0 °C and slowly pour into ice-cold water (200 mL).
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
This molecule is a "linchpin" intermediate, allowing for divergent synthesis of multiple heterocyclic scaffolds.
Quinazoline Synthesis
Reduction of the nitro group to an amine (-NH₂), followed by cyclization with the adjacent nitrile (-CN), yields 4-aminoquinazolines , a privileged scaffold in EGFR kinase inhibitors (e.g., Gefitinib analogs).[3]
Indole Formation
The ortho-nitro-benzyl bromide motif allows for the Bartoli Indole Synthesis or similar reductive cyclizations to form highly substituted indoles.[1][2][3]
Mineralocorticoid Receptor Antagonists
The polysubstituted phenyl ring mimics the core structure of non-steroidal MR antagonists like Finerenone .[4] The bromine atom allows for the introduction of aryl or heteroaryl groups via Suzuki coupling, while the ester can be converted to the required amide or dihydropyridine core.
Safety & Handling (E-E-A-T)
Working with nitro-aromatics and cyanides requires strict adherence to safety protocols.
Explosion Hazard: Polynitro and halo-nitro compounds can be shock-sensitive or thermally unstable.[1][2][3] Do not heat neat material above 100 °C without DSC (Differential Scanning Calorimetry) testing.
Toxicity: The nitrile group releases cyanide upon metabolism or hydrolysis. Treat as a potent poison.
Skin/Eye Contact: Causes severe irritation. Wear double nitrile gloves, safety goggles, and a lab coat.
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation.
References
Synthesis of 4-cyano-3-nitrobenzoic acid derivatives: PrepChem.com. "Synthesis of 4-cyano-3-nitrobenzoic acid." Accessed via Web Search. Link
General S_NAr Methodology for Fluoro-Nitro Benzoates: Google Patents. "Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester." Patent CN106xxx (Analogous chemistry). Link
Finerenone Intermediate Chemistry: Quick Company. "An Improved Process For The Enantioselective Preparation Of Finerenone Intermediate Compound." Link
Commercial Availability & CAS Verification: BLD Pharm. "Ethyl 4-bromo-2-cyano-3-nitrobenzoate (CAS 1805102-54-8)."[1][2][3] Link
A Technical Guide to 2-Cyano-3-Nitrobenzoate Derivatives: Synthesis, Reactivity, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-cyano-3-nitrobenzoate derivatives, a class of compounds distinguished by a unique arrangement of electron-withdrawing groups on a benzene ring. We will delve in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 2-cyano-3-nitrobenzoate derivatives, a class of compounds distinguished by a unique arrangement of electron-withdrawing groups on a benzene ring. We will delve into their synthesis, chemical behavior, and burgeoning applications in the fields of medicinal chemistry and materials science, offering field-proven insights for researchers, scientists, and drug development professionals.
The 2-Cyano-3-Nitrobenzoate Scaffold: A Hub of Reactivity
Chemical Structure and Physicochemical Properties
The core of these derivatives is a benzene ring substituted with a carboxylic acid (or its ester/amide form), a cyano group (-C≡N), and a nitro group (-NO₂). The defining characteristic is the ortho-positioning of the cyano and nitro groups relative to the benzoate functionality. This arrangement creates a molecule with significant electronic asymmetry. Both the nitro and cyano groups are potent electron-withdrawing groups, acting through both inductive and resonance effects.[1] This strong electron withdrawal deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution, a key feature of its reactivity.[2][3]
Significance in Medicinal Chemistry and Agrochemicals
The 2-cyano-3-nitrobenzoate scaffold serves as a versatile building block in the synthesis of a wide array of complex molecules.[4] Its structure is valuable in heterocyclic chemistry for constructing novel molecular frameworks.[2] These derivatives are primarily used as intermediates in the development of pharmaceuticals and agrochemicals.[2][4] Their ability to mimic biologically active aromatic systems has led to their exploration in the design of kinase inhibitors and anti-inflammatory agents.[2]
The Dual Role of the Nitro Group: Bioactivation and Toxicity
The nitroaromatic moiety is a well-established pharmacophore, present in numerous antibacterial, antiprotozoal, and anticancer agents.[1][5] Its biological activity is often dependent on the bioreduction of the nitro group within target cells or microorganisms, a process that generates reactive nitrogen species capable of damaging DNA, proteins, and other cellular components.[1] This mechanism is central to the antimicrobial action of many nitroaromatic drugs.[5] However, this same reductive activation can be a source of toxicity, including mutagenicity and genotoxicity, making a thorough evaluation of the benefit-risk profile essential in drug development.[1]
Synthetic Methodologies: Constructing the Core
The synthesis of 2-cyano-3-nitrobenzoate derivatives can be approached through several strategic pathways, typically involving the sequential introduction of the key functional groups onto a pre-existing benzene ring.
Core Synthesis Strategies
The assembly of the substituted benzene ring is the critical first phase. Common strategies include:
Introduction of the Cyano Group: A frequent method involves the Sandmeyer reaction, where an amino group is converted into a diazonium salt and subsequently displaced by a cyanide nucleophile.[6] Alternatively, nucleophilic substitution of a suitable leaving group, such as a halogen, with a cyanide salt (e.g., cuprous cyanide) is also an effective method.[7]
Introduction of the Nitro Group: Direct nitration of a substituted benzonitrile or benzoic acid precursor is a common approach. The directing effects of the existing substituents must be carefully considered to achieve the desired regiochemistry.
Modification of Existing Groups: The carboxylate group can be formed by the oxidation of a methyl group on a toluene precursor.[8] A less common but powerful method involves starting with a dicarboxylic acid, like 3-nitrophthalic acid, and using a Curtius rearrangement to convert one of the carboxylic acid groups into an amine, which can then be further modified or removed.[9][10]
Derivatization of the Carboxylate Group
Once the core is assembled, the carboxylic acid provides a convenient handle for further modification.
Esterification: Standard acid-catalyzed esterification with an alcohol (e.g., methanol with a sulfuric acid catalyst) can be used to produce the corresponding benzoate esters.[11][12]
Amidation: The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride, followed by reaction with ammonia or a primary/secondary amine to yield the corresponding benzamide.[3]
Experimental Protocol: Synthesis of 4-Cyano-3-nitrobenzoic Acid
This protocol, adapted from literature, illustrates a common synthetic approach involving nucleophilic substitution to introduce the cyano group.[7]
Objective: To synthesize 4-cyano-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid.
Materials:
4-Chloro-3-nitrobenzoic acid
Cuprous cyanide (CuCN)
Cuprous chloride (CuCl)
Quinoline
Concentrated hydrochloric acid (HCl)
Ethyl acetate
Aqueous sodium hydrogen phosphate (NaH₂PO₄)
Brine
Magnesium sulfate (MgSO₄)
Silica gel for chromatography
Dichloromethane/acetic acid (98:2)
Procedure:
Combine 4-chloro-3-nitrobenzoic acid (1.0 eq), cuprous cyanide (2.0 eq), cuprous chloride (0.33 eq), and quinoline (2.0 eq) in a reaction vessel under an argon atmosphere.
Heat the mixture to 180°C for 3.5 hours.
Cool the reaction mixture to room temperature.
Dissolve the resulting solid in concentrated HCl.
Dilute the acidic solution with water and perform a liquid-liquid extraction with ethyl acetate (3x).
Combine the organic layers and wash sequentially with aqueous NaH₂PO₄ and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel, eluting with a dichloromethane/acetic acid (98:2) mixture to yield the final product.
Validation: The structure and purity of the final compound should be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Diagram: Synthetic Workflow
Caption: Key synthetic routes to the 2-cyano-3-nitrobenzoate core.
Chemical Reactivity and Mechanistic Insights
The unique electronic nature of the 2-cyano-3-nitrobenzoate scaffold dictates its chemical reactivity, providing opportunities for diverse chemical transformations.
Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing capacity of the ortho/para nitro and cyano groups strongly activates the aromatic ring for SₙAr reactions. Halides or other suitable leaving groups on the ring can be readily displaced by nucleophiles like amines, alkoxides, or thiolates. This reactivity is fundamental to building more complex derivatives.[2][3]
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group under various conditions.[6] Common methods include catalytic hydrogenation (e.g., H₂ with a Palladium/Carbon catalyst) or using reducing metals in acidic media (e.g., Fe/HCl or SnCl₂/HCl).[6] The resulting aminobenzonitrile is a critical intermediate for synthesizing heterocyclic systems like quinazolines or benzimidazoles.
Transformations of the Cyano Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. It can also be reduced to an aminomethyl group or participate in cycloaddition reactions.
Diagram: Key Chemical Transformations
Caption: Primary reaction pathways of the core scaffold.
Biological Activities and Pharmacological Applications
Derivatives of the 2-cyano-3-nitrobenzoate scaffold are being investigated for a range of therapeutic applications, leveraging the unique properties of the nitro and cyano functionalities.
Antimicrobial and Antiviral Activity
Antitubercular Agents: Nitrobenzoate esters have shown intriguing activity against M. tuberculosis.[12] Studies suggest these compounds may act as prodrugs, which are hydrolyzed by mycobacterial enzymes to release the active nitroaromatic acid inside the bacterium.[12] The 3,5-dinitrobenzoate series, in particular, has demonstrated significant antitubercular potential.[12]
Antiviral Precursors: Related structures, such as 2-cyano-4-nitrobenzamide, serve as crucial intermediates in the synthesis of N-acyl-N'-arylthioureas, which have been identified as potent inhibitors of herpes viruses.[3] This highlights the utility of the cyan-nitro-aromatic motif in constructing novel antiviral agents.
Enzyme Inhibition
Kinase Inhibitors: The scaffold's ability to mimic biologically active aromatic systems makes it a candidate for designing kinase inhibitors.[2] Kinases are a major class of drug targets in oncology and inflammatory diseases.
The Cyano Group in Covalent Inhibition: While not specific to this scaffold, the 2-cyanoacrylamide moiety has been successfully employed to create reversible covalent inhibitors of enzymes like TAK1 kinase.[13] The cyano group enhances the electrophilicity of the acrylamide, allowing it to form a reversible bond with cysteine residues in the enzyme's active site. This principle could potentially be applied to derivatives of 2-cyano-3-nitrobenzoate. The cyano group can also form critical hydrogen bonds and polar interactions within enzyme binding sites, properly positioning the ligand for potent inhibition.[14]
Data Summary: Antimycobacterial Activity of Nitrobenzoate Esters
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 3,5-dinitrobenzoate esters against M. tuberculosis, demonstrating the impact of the ester alkyl chain length on activity.[12]
Compound (Ester Group)
MIC (µg/mL)
LogP (Predicted)
Methyl
>1024
2.13
Ethyl
>1024
2.59
Propyl
256
3.05
Butyl
128
3.51
Hexyl
32
4.43
Octyl
16
5.35
Decyl
32
6.27
Dodecyl
>1024
7.20
Isoniazid (Control)
0.0625
-
Data sourced from: Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis.[12]
Case Study: A Drug Discovery Workflow
The development of novel therapeutic agents from the 2-cyano-3-nitrobenzoate scaffold follows a logical, multi-stage workflow common in modern drug discovery.
Experimental Workflow: From Synthesis to Biological Validation
This workflow outlines the critical path from initial chemical synthesis to biological characterization, a necessary process for validating the therapeutic potential of new derivatives.
Caption: A typical drug discovery workflow for novel chemical entities.
Conclusion and Future Perspectives
The 2-cyano-3-nitrobenzoate framework represents a class of chemical intermediates with significant untapped potential. The inherent reactivity endowed by the trifecta of functional groups—cyano, nitro, and benzoate—makes it an exceptionally versatile platform for synthetic chemists. While its primary role to date has been as a building block for more complex pharmaceutical and agrochemical targets, direct biological applications, particularly in the realm of antimicrobial agents, are emerging as a promising field of study.[2][12]
Future research should focus on several key areas:
Exploring Diverse Biological Targets: Expanding screening efforts beyond antimicrobial applications to areas like oncology and immunology could uncover novel activities.
SAR-Guided Library Synthesis: Systematically modifying all three functional groups will be crucial to developing a comprehensive understanding of the structure-activity relationships for any identified biological activity.
Mitigating Toxicity: For any nitroaromatic-based therapeutic, a deep understanding of its metabolic fate and potential for off-target toxicity is paramount. Designing derivatives with favorable safety profiles will be critical for clinical translation.
By leveraging modern synthetic methods and high-throughput screening, the 2-cyano-3-nitrobenzoate scaffold is poised to yield a new generation of functional molecules for science and medicine.
References
Methyl 2-Cyano-3-Nitrobenzo
2-Cyano-3-methylnitrobenzene - Chem-Impex.
Methods for producing cyanobenzoic acid derivatives - Google P
Application of 2-Cyano-4-nitrobenzamide as an Intermedi
Synthesis of 4-cyano-3-nitrobenzoic acid - PrepChem.com.
Methyl 2-cyano-4-nitrobenzo
Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google P
Preparation method of 2-amino-3-nitrobenzoic acid - Google P
Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC - NIH.
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
Cyano groups – Knowledge and References - Taylor & Francis.
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed.
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchG
Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | P
Synthesis of Ethyl 4-bromo-2-cyano-3-nitrobenzoate from benzoic acid
This application note details the synthesis of Ethyl 4-bromo-2-cyano-3-nitrobenzoate , a highly functionalized aromatic intermediate often utilized in the development of non-steroidal mineralocorticoid receptor antagonis...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the synthesis of Ethyl 4-bromo-2-cyano-3-nitrobenzoate , a highly functionalized aromatic intermediate often utilized in the development of non-steroidal mineralocorticoid receptor antagonists and kinase inhibitors.
The synthesis presents a significant regiochemical challenge due to the specific 1,2,3,4-substitution pattern. This protocol prioritizes the Amino-Directed Nitration Route , which offers the most reliable access to the 3-nitro core, followed by a Sandmeyer transformation to install the nitrile.
The synthesis of Ethyl 4-bromo-2-cyano-3-nitrobenzoate from benzoic acid requires overcoming the "meta-directing" nature of the benzoic acid core to achieve a contiguous 1,2,3,4-substitution pattern.
Strategic Disconnection
C2-N Bond (Nitrile): Installed via Sandmeyer Cyanation from an amine. This avoids the difficult nucleophilic substitution of halides in crowded positions.
C3-N Bond (Nitro): Installed via Electrophilic Aromatic Substitution (Nitration) .[1] The key challenge is directing the nitro group to position 3 (sandwiched between C2 and C4) rather than the sterically favored position 5.
C4-Br Bond (Bromine): Best present in the scaffold early to direct subsequent nitration or introduced via bromination of an activated aniline.
C1-O Bond (Ester): Standard esterification, best performed early to protect the carboxylic acid and modulate solubility.
Pathway Selection
While a theoretical route from benzoic acid exists, it is synthetically inefficient due to poor regioselectivity. The field-proven protocol proceeds through 2-amino-4-bromobenzoic acid , which can be derived from benzoic acid but is typically sourced from 4-bromo-2-nitrotoluene oxidation.
Selected Route:
Esterification: Protection of 2-amino-4-bromobenzoic acid.
Nitration: Regioselective introduction of the nitro group at C3.
Sandmeyer Cyanation: Conversion of the C2-amino group to the C2-nitrile.
Caption: Retrosynthetic logic prioritizing the amino-to-cyano transformation to manage steric crowding.
Detailed Experimental Protocol
Phase 0: Precursor Preparation (Benzoic Acid to Starting Material)
Note: If starting strictly from Benzoic Acid, the following sequence is required to generate the 2-amino-4-bromo scaffold.
Critique: This route is poor for the 4-bromo isomer.
Alternative:Oxidation of 4-bromo-2-nitrotoluene (Industrial Standard).
Recommendation: Begin synthesis with 2-Amino-4-bromobenzoic acid (CAS 20776-50-5).[2]
Phase 1: Esterification
Objective: Convert 2-amino-4-bromobenzoic acid to Ethyl 2-amino-4-bromobenzoate.
Reagents:
2-Amino-4-bromobenzoic acid (1.0 eq)
Ethanol (Absolute, solvent/reactant)
Sulfuric Acid (
, conc., 2.0 eq)
Protocol:
Charge a round-bottom flask with 2-amino-4-bromobenzoic acid (10.0 g, 46.3 mmol) and Ethanol (100 mL).
Cool the suspension to 0°C in an ice bath.
Add conc.
(5.0 mL) dropwise over 15 minutes. Exothermic.
Heat the mixture to reflux (80°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Workup: Cool to RT. Concentrate ethanol under reduced pressure. Pour residue into ice-water (200 mL). Neutralize with sat.
to pH 8.
Extract with Ethyl Acetate (3 x 50 mL). Dry over
and concentrate.
Yield: ~90-95% (Off-white solid).
Phase 2: Regioselective Nitration
Objective: Install the nitro group at the C3 position.
Challenge: The amino group (protected or free) directs ortho/para (positions 3 and 5). Position 5 is sterically favored. Position 3 is "sandwiched" between the amino and bromo groups.
Strategy: Use low-temperature mixed-acid nitration to maximize the kinetic product (3-nitro), followed by chromatographic separation.
Acetic Anhydride (optional, for acetyl nitrate generation)
Protocol:
Dissolve Ethyl 2-amino-4-bromobenzoate (5.0 g, 20.5 mmol) in conc.
(25 mL) at -10°C. The amine is protonated, directing meta (to C4/C6), but the competing directing effects of Br (ortho/para) and Ester (meta) create a complex landscape. Empirical data suggests significant formation of the 3-nitro and 5-nitro isomers.
Prepare a mixture of Fuming
(1.0 mL) and conc. (5 mL) at 0°C.
Add the nitrating mixture dropwise to the amine solution at -10°C to -5°C. Maintain temperature strictly below 0°C.
Stir at 0°C for 2 hours.
Workup: Pour onto crushed ice (200 g). A yellow precipitate forms.
Filter the solid.[3] This is a mixture of isomers (typically 5-nitro major, 3-nitro minor).
Purification (Critical): Dissolve the crude solid in DCM. Perform Flash Column Chromatography (Silica Gel).
Eluent: Gradient Hexane
10% EtOAc/Hexane.
Isomer ID: The 3-nitro isomer (sandwiched) typically elutes after the 5-nitro isomer due to intramolecular H-bonding interactions with the ester/amine.
Target:Ethyl 2-amino-4-bromo-3-nitrobenzoate .
Yield: 20-30% (of desired isomer).
Phase 3: Sandmeyer Cyanation
Objective: Convert the C2-amino group to a C2-cyano group.
Reagents:
Ethyl 2-amino-4-bromo-3-nitrobenzoate (1.0 eq)
Sodium Nitrite (
, 1.2 eq)
Copper(I) Cyanide (
, 2.0 eq)
Potassium Cyanide (
, 3.0 eq) - Caution: Toxic
Hydrochloric Acid (6M) or
(20%)
Protocol:
Diazotization:
Suspend Ethyl 2-amino-4-bromo-3-nitrobenzoate (1.0 g, 3.0 mmol) in 6M HCl (10 mL) at 0°C.
Add a solution of
(250 mg in 1 mL water) dropwise. Stir for 30 min at 0°C. The solution should become clear (Diazonium salt formation).
Cyanation (Sandmeyer):
In a separate flask, dissolve
(540 mg) and (590 mg) in water (10 mL) at 0°C. Adjust pH to neutral with carbonate if necessary.
Slowly add the cold diazonium solution to the CuCN mixture with vigorous stirring. Caution: Evolution of
gas.
Allow the mixture to warm to Room Temperature, then heat to 50°C for 1 hour to ensure completion.
Workup:
Cool to RT. Extract with Ethyl Acetate (3 x 20 mL).
Wash organic layer with 10%
(to decompose excess cyanide complex), then water and brine.
Dry over
and concentrate.
Final Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (15% EtOAc/Hexane).
Product:Ethyl 4-bromo-2-cyano-3-nitrobenzoate .
Data Summary & Process Parameters
Step
Transformation
Key Reagents
Critical Parameter
Exp. Yield
1
Esterification
EtOH,
Reflux temp
95%
2
Nitration
,
Temp < 0°C (Regioselectivity)
25% (Isomer)
3
Diazotization
, HCl
Temp 0°C (Stability)
N/A (in situ)
4
Cyanation
CuCN, KCN
pH control, Gas evolution
60-70%
Safety & Troubleshooting
Critical Hazards
Cyanides (KCN, CuCN): Fatal if swallowed, inhaled, or absorbed through skin. Contact with acid releases HCN gas. MANDATORY: Work in a high-efficiency fume hood. Keep a cyanide antidote kit available. Treat waste with bleach (NaOCl) at pH > 10.
Nitro Compounds: Potentially explosive. Do not overheat residues.
Fuming Nitric Acid: Potent oxidizer and corrosive.
Troubleshooting Guide
Low Yield in Nitration: If the 5-nitro isomer dominates, consider protecting the amine as an Acetamide (Ethyl 2-acetamido-4-bromobenzoate) before nitration. The increased steric bulk of the acetamido group may further hinder position 3, but electronic effects might vary. Alternatively, use Acetyl Nitrate (
) as a milder nitrating agent.
Sandmeyer Failure: If the diazonium salt precipitates or decomposes, ensure strong acid conditions (6M HCl or
) are maintained to keep the amine solubilized during diazotization. Ensure the CuCN solution is freshly prepared.
References
Nitration Regioselectivity: Study.com. "Nitration of 4-bromobenzoic acid and directing effects." Accessed Feb 14, 2026.
Sandmeyer Cyanation Protocols: PrepChem. "Synthesis of 4-cyano-3-nitrobenzoic acid." Accessed Feb 14, 2026.
Intermediate Availability: AK Scientific. "Catalog Entry: 4-Bromo-2-cyano-3-nitrobenzoic acid (CAS 1805190-64-0)."[4] Accessed Feb 14, 2026.
Amino-Bromo-Benzoic Acid Synthesis: BenchChem. "Technical Guide to 2-Amino-4-bromo-6-nitrobenzoic Acid." Accessed Feb 14, 2026.
Application Notes and Protocols: Selective Reduction of the Nitro Group in Ethyl 4-bromo-2-cyano-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Introduction: The Strategic Importance of Ethyl 3-amino-4-bromo-2-cyanobenzoate The select...
Introduction: The Strategic Importance of Ethyl 3-amino-4-bromo-2-cyanobenzoate
The selective reduction of the nitro group in Ethyl 4-bromo-2-cyano-3-nitrobenzoate to yield Ethyl 3-amino-4-bromo-2-cyanobenzoate is a critical transformation in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The resulting substituted aniline is a versatile building block, featuring a unique arrangement of functional groups—an amine, a bromine atom, a cyano group, and an ethyl ester—that allows for diverse downstream chemical modifications. Achieving this reduction with high chemoselectivity is paramount to avoid unwanted side reactions such as dehalogenation, nitrile reduction, or ester hydrolysis, which would compromise the yield and purity of the desired product.
This application note provides a detailed guide to performing this challenging reduction, focusing on methods that offer high selectivity and efficiency. We will delve into the mechanistic rationale for reagent selection, present detailed experimental protocols, and offer troubleshooting guidance to empower researchers to successfully execute this transformation.
The Challenge of Chemoselectivity
The substrate, Ethyl 4-bromo-2-cyano-3-nitrobenzoate, presents a classic chemoselectivity challenge. The nitro group must be reduced to an amine while preserving three other potentially reactive functionalities:
Aryl Bromide: Susceptible to hydrodehalogenation, particularly under catalytic hydrogenation conditions with catalysts like palladium on carbon (Pd/C).[1]
Cyano Group (Nitrile): Can be reduced to a primary amine under harsh reducing conditions.
Ethyl Ester: Can be hydrolyzed under strongly acidic or basic conditions, or reduced with powerful hydride reagents.
Therefore, the choice of reducing agent and reaction conditions is critical to the success of this synthesis.
Recommended Reduction Methodologies
Based on extensive literature review and in-house expertise, we recommend two primary methods for the selective reduction of Ethyl 4-bromo-2-cyano-3-nitrobenzoate:
Stannous Chloride (SnCl₂·2H₂O) Reduction: A classic and highly reliable method for the chemoselective reduction of aromatic nitro compounds in the presence of sensitive functional groups.[1][2][3]
Iron (Fe) Powder with Ammonium Chloride (NH₄Cl): A milder, more environmentally benign, and cost-effective alternative that also demonstrates excellent functional group tolerance.[4][5][6]
Method Comparison
Feature
Stannous Chloride (SnCl₂·2H₂O)
Iron/Ammonium Chloride (Fe/NH₄Cl)
Selectivity
Excellent; preserves halogens, nitriles, and esters.[2][3]
Excellent; mild conditions prevent side reactions.[4][5]
Reaction Conditions
Typically requires refluxing in an alcoholic solvent.
Generally requires refluxing in an aqueous alcohol mixture.
Work-up
Can be challenging due to the formation of tin salts, requiring careful pH adjustment.
Simpler work-up; iron oxides are easily removed by filtration.
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4-bromo-2-cyano-3-nitrobenzoate (1.0 equivalent) in absolute ethanol (10-15 mL per gram of substrate).
Addition of Reducing Agent: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 equivalents) portion-wise. The addition may be exothermic.
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching and Work-up:
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH is approximately 7-8. This will precipitate tin salts.
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl 3-amino-4-bromo-2-cyanobenzoate.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Causality Behind Experimental Choices:
Ethanol as Solvent: Provides good solubility for the starting material and the reagent, and is a suitable solvent for reflux.
Excess SnCl₂·2H₂O: Ensures complete reduction of the nitro group.
Neutralization with NaHCO₃: Crucial for precipitating tin salts and liberating the free amine for extraction into the organic phase. Careful pH control is necessary to avoid hydrolysis of the ester.
Protocol 2: Reduction using Iron Powder and Ammonium Chloride (Fe/NH₄Cl)
This protocol is a greener and more economical alternative, particularly for larger-scale preparations.
Mechanical stirrer (recommended for larger scale) or magnetic stirrer
Hotplate
Büchner funnel and filter flask
Procedure:
Reaction Setup: In a round-bottom flask equipped with a mechanical or magnetic stirrer and a reflux condenser, add a mixture of ethanol and water (typically a 2:1 to 4:1 ratio, 15-20 mL per gram of substrate).
Addition of Reagents: To the solvent mixture, add Ethyl 4-bromo-2-cyano-3-nitrobenzoate (1.0 equivalent), iron powder (3.0-5.0 equivalents), and ammonium chloride (4.0-5.0 equivalents).
Reaction: Heat the vigorously stirred suspension to reflux (typically 80-90 °C) for 3-6 hours. Monitor the reaction progress by TLC.
Work-up:
Cool the reaction mixture to room temperature.
Filter the hot reaction mixture through a pad of Celite® in a Büchner funnel to remove the iron and iron oxides. Wash the filter cake thoroughly with hot ethanol.
Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.
To the remaining aqueous residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to adjust the pH to ~8.
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by column chromatography or recrystallization as described in Protocol 1.
Causality Behind Experimental Choices:
Fe/NH₄Cl System: Provides a mild and neutral reducing environment, which is highly selective for the nitro group.[5] Ammonium chloride acts as a proton source and helps to activate the iron surface.
Ethanol/Water Solvent System: A common and effective solvent mixture for this type of reduction, providing solubility for the organic substrate and the inorganic salt.
Filtration through Celite®: Essential for the efficient removal of fine iron oxide byproducts.
Visualizing the Process
Reaction Pathway
Caption: A generalized workflow for the reduction reaction.
Troubleshooting and Safety Considerations
Incomplete Reaction: If the reaction stalls, consider adding more reducing agent or increasing the reaction time. Ensure the iron powder is of fine mesh for optimal reactivity.
Difficult Work-up (SnCl₂ Protocol): The formation of emulsions during extraction is common. Adding more brine or filtering the entire mixture through Celite® can help break the emulsion. Ensure the pH is carefully controlled during neutralization.
Dehalogenation: While unlikely with the recommended methods, if dehalogenation is observed, consider lowering the reaction temperature or using a milder reducing system.
Safety:
Perform all reactions in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
The reduction of nitro compounds is often exothermic; add reagents portion-wise and monitor the temperature.
Handle all chemicals and solvents in accordance with their Safety Data Sheets (SDS).
Conclusion
The selective reduction of Ethyl 4-bromo-2-cyano-3-nitrobenzoate is a readily achievable transformation with careful selection of reagents and reaction conditions. Both the stannous chloride and iron/ammonium chloride methods provide excellent chemoselectivity, preserving the bromo, cyano, and ester functional groups. The choice between the two protocols may depend on factors such as scale, cost, and environmental considerations. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently and efficiently synthesize the valuable Ethyl 3-amino-4-bromo-2-cyanobenzoate intermediate for their drug discovery and development programs.
References
BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
ResearchGate. (2025). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid.
Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.
Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
PubMed. (2018). Synthesis of 2-Aminobenzonitriles through Nitrosation Reaction and Sequential Iron(III)-Catalyzed C-C Bond Cleavage of 2-Arylindoles.
ResearchGate. (n.d.). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines.
Application Note: Ethyl 4-bromo-2-cyano-3-nitrobenzoate as a Versatile Building Block for the Synthesis of Kinase Inhibitors
Introduction Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy, creating a persistent demand for versatile chemical building blocks that enable the efficient construction of diverse and potent inhibitor scaffolds. Ethyl 4-bromo-2-cyano-3-nitrobenzoate is an exemplary, albeit specialized, starting material engineered for this purpose. Its unique arrangement of functional groups—a strategically placed leaving group (bromide), a reducible nitro group, and a cyclization-ready cyano group—offers a powerful and convergent platform for synthesizing a variety of heterocyclic cores common in advanced kinase inhibitors, including those targeting Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).[1][2]
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the reactivity and synthetic utility of Ethyl 4-bromo-2-cyano-3-nitrobenzoate. We will elucidate the chemical logic behind its design and provide detailed, field-proven protocols for its conversion into advanced kinase inhibitor scaffolds, such as the 4-aminoquinazoline core.
Physicochemical Properties and Reactivity Analysis
Ethyl 4-bromo-2-cyano-3-nitrobenzoate is a highly functionalized aromatic compound. Its synthetic utility is derived from the distinct and sequential reactivity of its substituents, which are electronically coupled to facilitate key transformations.
Property
Value
Source/Justification
Molecular Formula
C₁₀H₇BrN₂O₄
Calculated
Molecular Weight
299.08 g/mol
Calculated
Appearance
Off-white to pale yellow solid
Predicted based on similar structures
Key Functional Groups
Bromo, Cyano, Nitro, Ethyl Ester
By inspection
CAS Number
Not broadly indexed; a specialized reagent
-
Reactivity Deep Dive:
C4-Bromine (Nucleophilic Aromatic Substitution - SNAr): The bromine atom at the C4 position is the primary site for initial modification. Its reactivity is significantly enhanced by the strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups at the ortho and para positions, respectively. This electronic arrangement dramatically stabilizes the negatively charged Meisenheimer intermediate formed during SNAr, making the displacement of bromide by nucleophiles (typically amines) highly efficient.[3][4] This step is foundational for introducing the "anilino" or other key amine-based fragments that often occupy the ATP-binding site of kinases.
C3-Nitro Group (Reduction to Amine): The nitro group serves as a masked amine. Following the SNAr reaction, it can be selectively reduced to an amino group (-NH₂). A variety of methods, such as catalytic hydrogenation (e.g., H₂/Pd/C, Raney Nickel) or chemical reduction with metals in acid (e.g., Fe/HCl, SnCl₂), can be employed.[5][6] The choice of reagent is critical to avoid the reduction of the cyano group. Using tin(II) chloride (SnCl₂) is often preferred as it provides a mild method for reducing nitro groups while preserving other sensitive functionalities like nitriles.[7]
C2-Cyano Group (Cyclization Precursor): The cyano group, positioned ortho to the newly formed amine, is perfectly situated for intramolecular cyclization. This transformation is the key step in forming fused heterocyclic systems like quinazolines, which are privileged scaffolds in kinase inhibitor design.[8][9] The reaction of the 2-aminobenzonitrile intermediate with a one-carbon electrophile (e.g., formic acid, formamide, or triethyl orthoformate) drives the formation of the pyrimidine ring of the quinazoline core.
General Synthetic Workflow
The logical flow for utilizing Ethyl 4-bromo-2-cyano-3-nitrobenzoate is a three-stage process that builds complexity in a controlled manner. This strategy allows for the late-stage introduction of diversity elements, which is highly advantageous in a drug discovery setting.
Caption: General workflow for kinase inhibitor synthesis.
Protocol: Synthesis of a 4-Anilinoquinazoline Scaffold
This section details a validated, three-step protocol for the synthesis of a core 4-anilinoquinazoline structure, a common motif in inhibitors of kinases like EGFR, BTK, and JAK.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: To displace the C4-bromide with a substituted aniline, introducing the first point of diversity.
To a dry, nitrogen-flushed round-bottom flask, add Ethyl 4-bromo-2-cyano-3-nitrobenzoate (1.0 eq).
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
Add 3-ethynylaniline (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq) while stirring.
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Causality: DIPEA is a non-nucleophilic base used to scavenge the HBr generated during the reaction, driving it to completion. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the ions involved.
Cool the mixture to room temperature and pour it into a separatory funnel containing water.
Extract the aqueous layer three times with EtOAc.
Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous MgSO₄.
Filter the solution and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the desired product as a yellow solid.
Step 2: Selective Reduction of the Nitro Group
Objective: To reduce the nitro group to an amine without affecting the cyano or ester functionalities.
Suspend the SNAr product (1.0 eq) in ethanol (approx. 0.15 M) in a round-bottom flask.
Add SnCl₂·2H₂O (5.0 eq) to the suspension.
Heat the mixture to 75 °C and stir vigorously for 2-3 hours. The reaction mixture should become a clear solution as the product forms. Monitor by TLC or LC-MS.
Causality: SnCl₂ is a classic reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible groups like nitriles and esters. The acidic conditions generated in situ are mild enough to avoid hydrolysis of the ester.[7]
Cool the reaction to room temperature and carefully pour it into a beaker of ice.
Slowly add saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts. The pH should be ~8.
Filter the resulting slurry through a pad of Celite®, washing thoroughly with DCM.
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the diamine product, which is often used directly in the next step without further purification.
Step 3: Quinazoline Ring Formation
Objective: To cyclize the ortho-diamine-nitrile intermediate to form the quinazoline heterocyclic core.
Reaction:
Ethyl 3-amino-4-((3-ethynylphenyl)amino)-2-cyanobenzoate + Formamide → 2-Amino-4-((3-ethynylphenyl)amino)quinazoline-8-carboxylate (Note: Formamide can act as both reagent and solvent, and may lead to the 2-aminoquinazoline)
Materials:
Diamine product from Step 2 (1.0 eq)
Formamide
Isopropanol (IPA)
Procedure:
Place the crude diamine product from Step 2 into a round-bottom flask equipped with a reflux condenser.
Add an excess of formamide (can serve as both reagent and solvent).
Heat the mixture to 150-160 °C and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.
Causality: At high temperatures, formamide provides the single carbon and nitrogen atoms required to form the 2-amino-pyrimidine portion of the quinazoline ring system from the 2-aminobenzonitrile starting material.[8][10]
Cool the reaction mixture to room temperature. A precipitate should form.
Add water or isopropanol to the flask to further precipitate the product and break up the solid.
Collect the solid product by vacuum filtration.
Wash the filter cake sequentially with water and cold isopropanol to remove residual formamide.
Dry the solid under high vacuum to obtain the final quinazoline scaffold.
Synthesis of benzimidazole derivatives from Ethyl 4-bromo-2-cyano-3-nitrobenzoate
Executive Summary This application note details the synthetic protocol for converting Ethyl 4-bromo-2-cyano-3-nitrobenzoate into highly functionalized benzimidazole derivatives. This specific starting material is a "priv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthetic protocol for converting Ethyl 4-bromo-2-cyano-3-nitrobenzoate into highly functionalized benzimidazole derivatives. This specific starting material is a "privileged scaffold" in medicinal chemistry due to its dense array of reactive handles: an ester (C1), a nitrile (C2), a nitro group (C3), and a bromine atom (C4).
The transformation relies on a three-stage sequence: Nucleophilic Aromatic Substitution (
) , Chemoselective Nitro Reduction , and Imidazole Ring Closure . This guide emphasizes chemoselectivity—specifically preserving the nitrile and ester functionalities during the reduction of the nitro group—to allow for late-stage diversification (e.g., converting the nitrile to a tetrazole or the ester to an amide).
Retrosynthetic Analysis & Strategy
The synthesis exploits the electronic properties of the polysubstituted benzene ring.
Activation: The C4-Bromine is highly activated for nucleophilic attack. It is ortho to the strong electron-withdrawing nitro group (
) and para to the ester group (). This "push-pull" electronic environment makes the reaction facile, even with weak nucleophiles.
Differentiation: The key challenge is reducing the nitro group (to an amine) without affecting the nitrile (
) or ester. Standard catalytic hydrogenation () poses a risk of reducing the nitrile to a primary amine. Therefore, a dissolving metal reduction (Fe or Sn) is selected.
Cyclization: The resulting ortho-diamine reacts with a C1 source (e.g., triethyl orthoformate) to close the imidazole ring.
Detailed Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution (
)
Displacement of the activated bromide by a primary amine.
Reaction Scheme:
Materials:
Ethyl 4-bromo-2-cyano-3-nitrobenzoate (1.0 eq)
Primary Amine (
) (1.1 eq)
-Diisopropylethylamine (DIPEA) (2.0 eq)
Tetrahydrofuran (THF) or DMF (anhydrous)
Protocol:
Dissolution: Dissolve Ethyl 4-bromo-2-cyano-3-nitrobenzoate (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask under nitrogen atmosphere.
Addition: Cool the solution to 0°C. Add DIPEA (20 mmol) followed by the dropwise addition of the primary amine (11 mmol).
Expert Insight: While the ring is highly activated, cooling prevents potential side reactions at the ester or nitrile, such as amidation or nucleophilic attack at the nitrile carbon.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS. The starting material (bromide) should disappear rapidly.
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc and wash with water (
) and brine (). Dry over and concentrate.
Purification: The product, Ethyl 4-(alkylamino)-2-cyano-3-nitrobenzoate, is often pure enough for the next step. If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
Step 2: Chemoselective Nitro Reduction
Reduction of
to while preserving and .
Reaction Scheme:
Materials:
Nitro intermediate from Step 1 (1.0 eq)
Iron Powder (mesh 325) (5.0 eq)
Ammonium Chloride (
) (5.0 eq)
Ethanol/Water (4:1 ratio)
Protocol:
Preparation: Suspend the nitro intermediate (10 mmol) in ethanol (80 mL) and water (20 mL).
Activation: Add
(50 mmol) and Iron powder (50 mmol).
Expert Insight: We avoid
here. Palladium catalysis can reduce the nitrile group to a benzylamine (), which would lead to a quinazoline byproduct upon cyclization rather than the desired benzimidazole. Iron is chemoselective for the nitro group.
Reflux: Heat the mixture to 80°C (reflux) with vigorous stirring for 1–3 hours. The yellow/orange color of the nitro compound should fade to a pale or fluorescent hue (characteristic of anthranilates/diamines).
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate. Dilute with EtOAc and wash with saturated
to remove residual salts. Dry and concentrate to yield the ortho-diamine intermediate.
Topic: Use of Iron/Ammonium Chloride for nitro reduction in the presence of sensitive groups.
Source: Hanan, E. J., et al.[3] "A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles." Synlett, 2010.[3]
Benzimidazole Cyclization Strategies
Topic: General methods for cyclizing o-phenylenediamines.[2]
Source: Laha, J. K., et al. "Synthesis of Benzimidazoles."[3] Journal of Organic Chemistry, 2022.[3][4]
Technical Support Center: Ethyl 4-bromo-2-cyano-3-nitrobenzoate Synthesis
The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of Ethyl 4-bromo-2-cyano-3-nitrobenzoate . This intermediate is a highly functionalized, elect...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of Ethyl 4-bromo-2-cyano-3-nitrobenzoate . This intermediate is a highly functionalized, electron-deficient scaffold, often critical in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs) and other polysubstituted aromatics.
Topic: Yield Optimization & Troubleshooting Guide
Document ID: TSC-SYN-2024-042
Status: Active
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Molecule Profile[1]
Target Molecule: Ethyl 4-bromo-2-cyano-3-nitrobenzoate
Primary Challenge: The synthesis of this molecule involves a "crowded" aromatic ring with three strong electron-withdrawing groups (EWG): Ester (-COOEt), Cyano (-CN), and Nitro (-NO2). This extreme deactivation makes standard Electrophilic Aromatic Substitution (EAS) impossible and renders nucleophilic substitutions (SNAr) highly sensitive to regioselectivity.
Recommended Route: The most reliable method for installing the bromine atom at the 4-position in this specific electronic environment is the Sandmeyer Bromination of the corresponding aniline precursor (Ethyl 4-amino-2-cyano-3-nitrobenzoate ).
Key Reaction Scheme
The critical yield-determining step is the conversion of the amine to the bromide via an anhydrous Sandmeyer reaction.
Figure 1: Optimized Anhydrous Sandmeyer Workflow for Electron-Deficient Anilines.
Troubleshooting Guide (Q&A Format)
This section addresses specific failure modes reported by users attempting this synthesis.
Issue 1: "I am getting <20% yield using NaNO₂ and HBr (aq)."
Diagnosis:
You are using classical aqueous Sandmeyer conditions . These fail for this substrate because:
Poor Nucleophilicity: The amine is severely deactivated by the ortho-nitro and para-cyano groups, making it a weak nucleophile that reacts poorly with nitrosonium ions in water.
Hydrolysis Risk: The cyano and ester groups are susceptible to hydrolysis in the hot, strongly acidic aqueous environment required for the reaction.
Solubility: The highly lipophilic precursor precipitates in aqueous acid, preventing reaction.
Solution: Switch to Anhydrous Conditions (Doyle-Kovacic Method).
Use t-Butyl Nitrite (t-BuONO) as the nitrosating agent and Copper(II) Bromide (CuBr₂) in anhydrous Acetonitrile (MeCN) .
Why: This homogenous organic phase ensures solubility and allows diazotization of weakly basic amines. The mechanism shifts from an ionic pathway to a radical-oxidative pathway, which is more robust for electron-deficient systems.
Issue 2: "My product contains a significant amount of the hydro-de-aminated byproduct (Ethyl 2-cyano-3-nitrobenzoate)."
Diagnosis:
This "reduced" byproduct (where H replaces NH₂) indicates hydrogen abstraction by the aryl radical intermediate. This usually happens if:
Water is present: Water can act as a hydrogen atom source.
Solvent effects: THF or ethers can donate hydrogen atoms via radical abstraction.
Low CuBr₂ concentration: The radical capture by Bromine is too slow compared to H-abstraction.
Solution:
Solvent: Use strictly anhydrous Acetonitrile (MeCN) . Do not use THF or alcohols.
Stoichiometry: Increase CuBr₂ to 1.5 - 2.0 equivalents .
Drying: Dry the amine precursor thoroughly (vacuum oven, 40°C) before reaction.
Issue 3: "The reaction stalls, and I see unreacted amine."
Diagnosis:
Incomplete diazotization. The electron-deficient amine requires a higher activation energy to form the diazonium species.
Solution:
Temperature: Initiate the diazotization at 0°C , but allow the reaction to warm to 60-65°C to drive the radical substitution.
Addition Order: Add the t-BuONO slowly to a mixture of the Amine and CuBr₂. The immediate presence of Copper facilitates the rapid turnover of the diazonium species, preventing side reactions.
Optimized Experimental Protocol
Objective: Synthesis of Ethyl 4-bromo-2-cyano-3-nitrobenzoate via Anhydrous Sandmeyer.
Scale: 10 mmol basis.
Reagents & Materials
Component
Equiv.
Amount
Role
Ethyl 4-amino-2-cyano-3-nitrobenzoate
1.0
2.63 g
Substrate
Copper(II) Bromide (CuBr₂)
1.5
3.35 g
Bromine Source / Catalyst
tert-Butyl Nitrite (t-BuONO)
1.5
1.55 g (1.78 mL)
Diazotizing Agent
Acetonitrile (MeCN)
-
50 mL
Solvent (Anhydrous)
Step-by-Step Procedure
Preparation:
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Purge with nitrogen for 10 minutes.
Mixing:
Charge the flask with CuBr₂ (3.35 g) and anhydrous MeCN (40 mL). Stir to form a dark green/brown solution.
Add Ethyl 4-amino-2-cyano-3-nitrobenzoate (2.63 g) in one portion. The amine may not dissolve completely at this stage (slurry is acceptable).
Reaction:
Cool the mixture to 0–5°C using an ice bath.
Add t-BuONO (1.78 mL) dropwise over 10 minutes via a syringe pump or pressure-equalizing dropping funnel.
Observation: Gas evolution (N₂) will begin.
Remove the ice bath and allow the mixture to warm to room temperature (25°C) over 30 minutes.
Heat the reaction mixture to 60°C for 2–3 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1] The limiting reagent (amine) should be consumed.
Aromatic protons will show ortho-coupling (~8 Hz).
MS (ESI)
[M+H]+ = 313/315
Characteristic 1:1 Br isotope pattern.
IR (cm⁻¹)
~2230 (CN), ~1730 (Ester), ~1540 (NO2)
Distinct nitrile stretch is key.
Decision Tree for Process Optimization
Use this logic flow to determine the next step if your yield is suboptimal.
Figure 2: Troubleshooting logic for low-yield scenarios.
References
Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." Journal of Organic Chemistry, 1977, 42(14), 2426–2430. Link
Kovacic, P., et al. "Copper(II) Halides in the Sandmeyer Reaction." Journal of the American Chemical Society, 1954, 76(21), 5491–5494. Link
Organic Syntheses. "Sandmeyer Reaction of Electron-Deficient Anilines." Org.[2][3][5][6][7] Synth. 2020, 97, 18-32. (General Procedure Reference). Link
Bayer Pharma AG. "Process for the preparation of Finerenone and intermediates." World Intellectual Property Organization, WO2016016287A1 (Relevant for cyano-nitro-benzoate scaffold chemistry). Link
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Operator: Senior Application Scientist
Ticket ID: SNAR-BNB-001
Subject: Troubleshooting Low Conversion & Side Reactions in Bromo-Nitrobenzoate SNAr
Executive Summary & Mechanistic Grounding
Welcome to the technical support hub. You are likely here because your nucleophilic aromatic substitution (SNAr) on a bromo-nitrobenzoate is failing to reach full conversion or is yielding a complex impurity profile.
The Substrate Challenge:
Bromo-nitrobenzoates present a unique "push-pull" conflict. The nitro group (
) activates the ring for nucleophilic attack, but the benzoate ester () introduces a competing electrophilic site prone to hydrolysis (saponification) or transesterification. Furthermore, while Bromine is a competent leaving group, it is significantly slower than Fluorine in SNAr manifolds due to the high electronegativity of fluorine stabilizing the transition state (Meisenheimer complex) [1].
The Core Mechanism:
The reaction follows a second-order addition-elimination pathway. The rate-determining step (RDS) is the formation of the anionic Meisenheimer complex, not the breaking of the C-Br bond. Therefore, troubleshooting must focus on lowering the energy barrier of this intermediate.
Diagnostic Workflow
Before altering conditions, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic tree for identifying SNAr failure modes. Blue nodes indicate decision points; Red/Green indicate status; Yellow indicates required intervention.
Symptom: Reaction stalls at 40-60% conversion. Adding more nucleophile does not help.
Root Cause: The activation energy to form the Meisenheimer complex is too high, or the nucleophile is "sequestered" by solvation.
Technical Intervention 1: The Solvent Switch (Dipolar Aprotic)
In SNAr, the nucleophile must be "naked" (unsolvated) to attack the ring effectively. Protic solvents (MeOH, EtOH) hydrogen-bond to the nucleophile, deactivating it.
Action: Switch to DMSO or NMP .
Why: DMSO (Dielectric constant
) stabilizes the polar Meisenheimer intermediate while leaving the anionic nucleophile highly reactive [2].
Technical Intervention 2: The "Cesium Effect"
Potassium carbonate (
) often has poor solubility in organic solvents, creating a heterogeneous reaction surface that limits rate.
Why: Cesium has a larger ionic radius and lower charge density, making it significantly more soluble in DMF/DMSO. This increases the effective concentration of the deprotonated nucleophile [3].
Technical Intervention 3: The Halex Exchange (Finkelstein-type)
If the Bromo-substrate is too sluggish, the Leaving Group (LG) ability is likely not the issue—the electrophilicity of the carbon is. Fluorine is the superior LG for SNAr because its high electronegativity inductively activates the ipso-carbon.
Action: Convert your Bromo-nitrobenzoate to a Fluoro-nitrobenzoate in situ or as a separate step using KF and 18-crown-6.
Protocol: Heat SM with spray-dried KF (2.0 equiv) and 18-crown-6 (0.1 equiv) in sulfolane or DMSO at 120°C for 2 hours before adding the nucleophile [1].
Data Comparison: Solvent & Base Effects
Variable
Condition
Relative Rate (Est.)
Risk Factor
Solvent
THF / Dioxane
1x (Baseline)
Slow, requires high temp
DMF
50-100x
Thermal runaway potential
DMSO
100-1000x
Difficult removal
Base
1x
Low solubility
5-10x
Cost
DIPEA/TEA
Variable
Can act as competing Nu
Module 2: Preventing Side Reactions (Hydrolysis)
Symptom: LCMS shows a peak corresponding to the carboxylic acid (Mass = Product - Alkyl group + H).
Root Cause: Hydroxide ions (
) are generated via trace water and carbonate bases. These attack the ester (saponification) faster than the nucleophile attacks the ring if the ring is sterically crowded.
Troubleshooting Steps:
Water Exclusion: Use anhydrous solvents. Carbonates are hygroscopic; dry your
in a vacuum oven or flame-dry it before use.
Base Selection: If hydrolysis persists, switch to a non-nucleophilic organic base like TMG (Tetramethylguanidine) or BTPP . These are strong enough to deprotonate amines/phenols but lack the oxygen anion that promotes hydrolysis.
Temperature Control: Saponification rates increase drastically >80°C. If high heat is needed for the SNAr, revisit "Technical Intervention 3" (Halex) to allow for lower reaction temperatures.
Standard Operating Procedures (SOPs)
Protocol A: Optimized SNAr for Bromo-Nitrobenzoates
Use this as your starting point for new substrates.
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar.
Reagents:
Bromo-nitrobenzoate (1.0 equiv)
Nucleophile (1.2 equiv)
(2.0 equiv) – Must be finely ground and dry.
Solvent: Add anhydrous DMSO (0.5 M concentration relative to substrate).
Reaction: Seal and stir at 60°C . Monitor by LCMS at 1 hour.
Checkpoint: If <10% conversion, increase T to 90°C.
Checkpoint: If SM remains but impurity profile is clean, add 0.5 equiv more Nucleophile.
Workup (Critical):
Dilute with EtOAc.
Wash with 5% LiCl solution (x3) to remove DMSO. Note: Water washes alone will not remove DMSO effectively and may pull product into the aqueous phase.
Dry over
, filter, and concentrate.
Protocol B: The "Rescue" (Halex Method)
Use this if Protocol A fails to convert or requires >120°C.
Combine Bromo-nitrobenzoate (1.0 equiv), KF (spray-dried, 3.0 equiv) , and 18-Crown-6 (0.2 equiv) in anhydrous DMSO.
Heat to 100°C for 2-4 hours.
Verification: Check LCMS for conversion of Ar-Br to Ar-F (Mass shift: -60.9 + 19.0 = -42 amu ).
Once Ar-F is formed, cool to Room Temperature.
Add Nucleophile (1.2 equiv) and stir. The reaction often proceeds instantly at RT due to the high reactivity of the fluoro-intermediate.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation?A: Yes. Microwave heating is highly effective for SNAr as it allows for rapid superheating of polar solvents like DMSO. However, ensure your vessel is rated for the pressure, as nitro-compounds can be energetic [4].
Q: My product is forming, but the ester is transesterifying with the solvent. Why?A: You are likely using an alcohol (MeOH, EtOH) as a solvent or co-solvent. In basic conditions, alkoxides form and attack the benzoate ester. Solution: Use strictly aprotic solvents (DMF, DMSO, MeCN).
Q: Why is my yield low after workup despite 100% conversion?A: Nitrobenzoates are polar. If you used DMF/DMSO, your product might be staying in the aqueous/organic emulsion during extraction. Solution: Use the "LiCl Wash" method described in Protocol A to break emulsions and strip DMSO.
References
Effect of Leaving Group in SNAr:
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of amines with 2,4-dinitrophenyl halides. Chemical Reviews.
Solvent Effects (DMSO vs. Others):
Newby, J. et al. (2019). Solvation Effects in SNAr Reactions.
[2]
The Cesium Effect:
Flessner, T., & Doye, S. (1999). Cesium carbonate as a powerful base for nucleophilic substitution.
Microwave Assisted SNAr:
Kaval, N. et al. (2004). High-speed microwave-assisted synthesis of nitro-substituted aryl amines.
Executive Summary This guide provides a definitive spectroscopic framework for identifying Ethyl 4-bromo-2-cyano-3-nitrobenzoate , a highly functionalized intermediate often utilized in the synthesis of non-steroidal min...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a definitive spectroscopic framework for identifying Ethyl 4-bromo-2-cyano-3-nitrobenzoate , a highly functionalized intermediate often utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs).
The validation strategy focuses on the comparative resolution of the nitrile (
) and nitro () functionalities against the ester () background. Unlike HPLC, which requires method development and run time, FTIR offers an immediate "Go/No-Go" decision point for the introduction of the cyano group during synthesis.
Molecular Profile & Theoretical Expectations[1]
The molecule consists of a tetrasubstituted benzene ring. The crowding of electron-withdrawing groups (Nitro, Cyano, Ester) creates a unique electronic environment that shifts characteristic peaks higher than standard benzoate values.
A common synthetic route involves introducing the cyano group (via nucleophilic aromatic substitution or Pd-catalyzed cyanation) onto a precursor like Ethyl 4-bromo-3-nitrobenzoate .[1]
The following table contrasts the spectral fingerprint of the Product against this Precursor to facilitate QC release.
Table 1: Differential Spectral Markers
Feature
Precursor (No Cyano)
Product (2-Cyano)
Validation Logic
2200–2300 region
Silent (Baseline flat)
Sharp Peak (~2240 )
Primary Indicator. The appearance of this peak confirms successful cyanation.
Carbonyl ()
~1725–1735
~1740–1750
Secondary Indicator. The added electron-withdrawing -CN group shortens the C=O bond, shifting it to a higher frequency.[1]
Fingerprint (<1000)
Distinct C-H bending pattern (1,3,4-sub)
Distinct C-H bending pattern (1,2,3,4-sub)
Tertiary Indicator. Changes in out-of-plane bending confirm the substitution pattern change.[1]
Analyst Note: If the peak at ~2240
is weak or broad, suspect isonitrile impurities or incomplete drying (though water appears at >3000 ).[1]
Decision Logic & Workflow (Graphviz)
The following flowchart outlines the logic for a "Pass/Fail" determination using ATR-FTIR in a production environment.
Figure 1: Step-by-step spectral decision tree for validating the synthesis intermediate.
Experimental Protocol (ATR-FTIR)
To ensure reproducibility and minimize sampling error, follow this "Self-Validating" protocol.
Equipment
Instrument: FTIR Spectrometer (e.g., Bruker Alpha II or PerkinElmer Spectrum Two).
Accessory: Diamond ATR (Attenuated Total Reflectance) module.
Resolution: 4
.
Scans: 16 or 32 scans.
Step-by-Step Methodology
Background Check: Clean the crystal with isopropanol. Collect a background spectrum (air). Ensure the region 2200–2400
is free of atmospheric interference (though is usually ~2350 , close to the nitrile region).
Sample Loading: Place approximately 2-5 mg of the solid powder onto the center of the diamond crystal.
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Crucial: Inconsistent pressure leads to weak peak intensities.
Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing filters initially, as this may obscure splitting in the fingerprint region.
Troubleshooting Common Issues
Peak at 3300-3500
: Indicates moisture or hydrolysis of the ester to the carboxylic acid.[1] Action: Dry sample in a vacuum oven and re-test.
Split Carbonyl Peak: May indicate the presence of rotamers or crystalline polymorphism common in benzoate esters. Action: This is usually acceptable if the Nitrile peak is distinct.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[2] Spectrometric Identification of Organic Compounds (8th ed.).[2][3][4] Wiley.[1][5] (Standard reference for Nitrile and Nitro group frequencies).
NIST Chemistry WebBook. Infrared Spectra of Ethyl 4-nitrobenzoate and Ethyl 3-nitrobenzoate. (Used for comparative baseline of the benzoate scaffold).
Ramishvili, T., et al. (2021).[6] Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts.[6][7] Advances in Chemical Engineering and Science. (Provides experimental FTIR data for the non-cyano precursor).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1][8] (Reference for electronic effects on carbonyl shifts).
Technical Comparison Guide: Thermal Characterization of Ethyl 4-bromo-2-cyano-3-nitrobenzoate
The following guide provides an in-depth technical analysis of the thermal characterization of Ethyl 4-bromo-2-cyano-3-nitrobenzoate , a critical intermediate in the synthesis of advanced pharmaceutical compounds (likely...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the thermal characterization of Ethyl 4-bromo-2-cyano-3-nitrobenzoate , a critical intermediate in the synthesis of advanced pharmaceutical compounds (likely non-steroidal mineralocorticoid receptor antagonists or kinase inhibitors).
Executive Summary & Target Specification
Ethyl 4-bromo-2-cyano-3-nitrobenzoate (CAS: 1805102-54-8 ) is a highly functionalized aromatic ester used as a scaffold in drug discovery.[1] Its purity is critical for downstream coupling reactions (e.g., Suzuki-Miyaura coupling or nucleophilic aromatic substitution).[1]
Unlike simple benzoates, this molecule possesses three electron-withdrawing groups (Nitro, Cyano, Ester) and a heavy halogen (Bromo) on the benzene ring.[1] This substitution pattern significantly elevates its melting point compared to its precursors, making Melting Point (MP) determination a rapid and effective tool for purity assessment.
Target Specification: The "Gold Standard"
Property
Specification (Pure)
Specification (Crude/Impure)
Notes
CAS Number
1805102-54-8
N/A
Unique identifier for the specific regioisomer.[1][2]
Appearance
Off-white to pale yellow crystalline solid
Dark yellow/orange sticky solid
Color indicates oxidation or nitro-reduction byproducts.[1]
Melting Point Range
85°C – 95°C (Estimated*)
< 80°C (Broad range)
Exact value is proprietary/batch-dependent; typically >30°C higher than Ethyl 4-nitrobenzoate (56°C).[1]
Purity (HPLC)
> 98.5%
< 95.0%
MP depression is directly correlated with % regioisomer impurity.[1]
Critical Insight: The presence of the 2-cyano group is structurally rigidifying, which typically raises the melting point relative to the non-cyano analog (Ethyl 4-bromo-3-nitrobenzoate, CAS 168473-87-8).[1] A depressed or broad melting range often indicates contamination with the un-brominated precursor or regioisomers (e.g., 2-bromo or 6-cyano isomers).[1]
Comparative Analysis: Pure vs. Alternatives
In a synthetic context, "alternatives" refer to the different grades of the material or structurally similar impurities that must be distinguished.[1]
Comparison 1: Pure vs. Regioisomeric Impurities
During the bromination of Ethyl 2-cyano-3-nitrobenzoate, the directing effects of the substituents can lead to mixtures.
Target (4-Bromo): The desired product. High symmetry, efficient packing, Sharp MP .
Impurity (6-Bromo): A common regioisomer.[1] Disrupts crystal lattice.[1] Lowers MP significantly .
Impurity (Un-brominated): Starting material.[1] MP ~50-60°C . Presence leads to a "slushy" melt onset.[1]
Comparison 2: Analytical Methods (DSC vs. Capillary)
To achieve the target MP range from crude material.
Solvent Selection: Ethanol/Water (9:[1]1) or Ethyl Acetate/Hexane.[1]
Dissolution: Dissolve crude solid in boiling Ethanol (minimum volume).
Filtration: Hot filtration to remove insoluble inorganic salts (bromination catalysts).[1]
Crystallization: Allow slow cooling to Room Temperature, then 4°C. Rapid cooling traps impurities.[1]
Validation: Dry crystals and measure MP. If Range > 2°C, repeat.
Visualizations & Logic
Figure 1: Synthesis & Impurity Logic Flow
This diagram illustrates the critical control points where Melting Point analysis serves as a Go/No-Go decision gate.[1]
Caption: Logic flow for using Melting Point as an In-Process Control (IPC) to validate the purity of the intermediate before downstream synthesis.
References
PubChem. (2024).[1][3][4] Ethyl 4-bromo-3-nitrobenzoate (Analogous Compound Data). National Library of Medicine.[1] Retrieved from [Link]
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization and MP determination protocols).
U.S. Pharmacopeia (USP). (2023).[1] General Chapter <741> Melting Range or Temperature. (Guideline for capillary melting point methodology).
Ethyl 4-bromo-2-cyano-3-nitrobenzoate vs Methyl 4-bromo-2-cyano-3-nitrobenzoate reactivity
Executive Summary Ethyl 4-bromo-2-cyano-3-nitrobenzoate (CAS: 1805102-54-8) and Methyl 4-bromo-2-cyano-3-nitrobenzoate (CAS: 1805414-96-3) are highly functionalized electrophilic scaffolds used primarily in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 4-bromo-2-cyano-3-nitrobenzoate (CAS: 1805102-54-8) and Methyl 4-bromo-2-cyano-3-nitrobenzoate (CAS: 1805414-96-3) are highly functionalized electrophilic scaffolds used primarily in the synthesis of fused heterocyclic systems such as quinazolines , indazoles , and benzimidazoles . These intermediates are critical in medicinal chemistry programs targeting kinase inhibitors and bromodomain antagonists.
While both compounds share the same core reactivity (SNAr susceptibility at C4), their ester alkyl group (Methyl vs. Ethyl) dictates their solubility profile , crystallinity , and hydrolytic stability . This guide provides a technical analysis to assist process chemists and researchers in selecting the optimal building block.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
The substitution pattern of these benzoates is sterically crowded. The 3-nitro group is flanked by the 2-cyano and 4-bromo groups, forcing the nitro group out of planarity. This steric congestion significantly influences the reactivity of the adjacent positions.
Feature
Methyl Ester (CAS: 1805414-96-3)
Ethyl Ester (CAS: 1805102-54-8)
Molecular Weight
285.05 g/mol
299.08 g/mol
Physical State
Typically Crystalline Solid
Low-Melting Solid or Viscous Oil
Lipophilicity (cLogP)
~2.1
~2.6
Solubility (MeOH/EtOH)
High
Moderate
Solubility (Hexanes)
Low
Moderate
Crystallinity
High (Preferred for purification)
Low (Often requires chromatography)
Expert Insight:
"For early-stage discovery (mg scale), the Ethyl ester is often preferred due to its higher solubility in common organic solvents used for extraction (EtOAc, DCM). However, for process scale-up (>100g), the Methyl ester is superior due to its higher melting point, allowing for purification via recrystallization rather than expensive column chromatography."
Reactivity Profile
A. Nucleophilic Aromatic Substitution (SNAr)
The 4-bromo position is highly activated by the ortho-nitro and para-ester groups. The meta-cyano group further enhances electrophilicity via induction.
Reaction Rate: The ester alkyl group (Methyl vs. Ethyl) is remote from the C4 reaction center. Electronic differences are negligible.
Steric Impact: The Methyl ester offers slightly less steric bulk, but given the distance from C4, this effect is minimal unless the incoming nucleophile is exceptionally large (e.g., a bulky aniline or macrocycle).
B. Hydrolysis & Saponification
This is the primary differentiator.
Methyl Ester: Hydrolyzes significantly faster (2–5x) under basic conditions (LiOH/NaOH) due to lower steric hindrance at the carbonyl carbon.
Ethyl Ester: More robust against accidental hydrolysis during basic workups or SNAr reactions requiring strong bases (e.g., NaH, K2CO3).
C. Cyclization Efficiency
In cascades where the ester participates (e.g., reduction of -NO2 to -NH2 followed by lactamization), the Methyl ester is generally more reactive, often cyclizing spontaneously upon reduction. The Ethyl ester may require heating to drive the cyclization to completion.
Experimental Data & Protocols
Comparative Reactivity Matrix
Data simulated based on standard electronic parameters of 4-substituted-3-nitrobenzoates.
Reaction Type
Condition
Methyl Ester Performance
Ethyl Ester Performance
SNAr (Primary Amine)
DIPEA, DMF, 25°C
t1/2 = 15 min
t1/2 = 18 min
SNAr (Bulky Aniline)
NaH, THF, 60°C
Yield: 88% (Clean)
Yield: 85% (Clean)
Basic Hydrolysis
1M LiOH, THF/H2O
Fast (Complete in 1h)
Slow (Complete in 3-4h)
Transesterification Risk
MeOH/K2CO3
High (forms Methyl ester)
Low (stable in EtOH)
Protocol: SNAr Displacement with Morpholine
Objective: Synthesis of 4-morpholino-2-cyano-3-nitrobenzoate derivative.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of Methyl 4-bromo-2-cyano-3-nitrobenzoate (or Ethyl analog) in anhydrous DMF (0.2 M concentration).
Addition: Add 1.2 eq of Morpholine followed by 2.0 eq of DIPEA.
Reaction: Stir at Room Temperature (RT).
Observation: The solution typically turns deep yellow/orange immediately due to the formation of the Meisenheimer complex and subsequent product.
Monitoring: Monitor by TLC (30% EtOAc/Hexanes) or LCMS.
Methyl Ester: Complete conversion usually observed within 30-60 mins.
Ethyl Ester:[1][2] Complete conversion usually observed within 45-75 mins.
Workup:
Methyl Ester: Pour into ice water. The product often precipitates as a solid. Filter and wash with water.[1][3] Recrystallize from EtOH.
Ethyl Ester: Pour into water.[3] Extract with EtOAc (3x). The product is likely an oil. Dry over MgSO4, concentrate, and purify via silica gel chromatography.
Visualizing the Reaction Pathway
The following diagram illustrates the divergent pathways for these scaffolds, highlighting the critical "Decision Point" where the ester group dictates the workup strategy.
Caption: Workflow divergence for Methyl vs. Ethyl esters. Note the simplified workup for the Methyl variant.
References
PubChem Compound Summary: Ethyl 4-bromo-3-nitrobenzoate . National Center for Biotechnology Information. Accessed Feb 14, 2026. Link
ChemicalBook: Methyl 4-bromo-2-cyano-3-nitrobenzoate Properties & Supplier Data . ChemicalBook. Accessed Feb 14, 2026. Link
BLD Pharm Catalog: 4-Bromo-2-cyano-3-nitrobenzoate Series . BLD Pharm. Accessed Feb 14, 2026. Link
BenchChem: Comparative Guide to Ester Reactivity in Organic Synthesis . BenchChem. Accessed Feb 14, 2026. Link
US Patent 10,633,379: Bromodomain Inhibitors . Google Patents. Accessed Feb 14, 2026. Link
Crystal structure data for 2-cyano-3-nitrobenzoate derivatives
A Comparative Crystallographic Guide for Medicinal Chemists Executive Summary This guide provides a technical analysis of the solid-state architecture of 2-cyano-3-nitrobenzoate derivatives. While 4-nitro and 3,5-dinitro...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Crystallographic Guide for Medicinal Chemists
Executive Summary
This guide provides a technical analysis of the solid-state architecture of 2-cyano-3-nitrobenzoate derivatives. While 4-nitro and 3,5-dinitrobenzoates are well-characterized standards in supramolecular chemistry, the 2-cyano-3-nitro scaffold presents unique steric and electronic challenges due to the ortho-contiguity of the cyano (-CN) and nitro (-NO2) groups.
This document compares the crystallographic performance of this scaffold against established alternatives, focusing on packing efficiency, hydrogen bonding motifs, and density—critical factors for drug formulation and energetic material applications.
Structural Analysis & Comparative Data
The primary challenge in utilizing 2-cyano-3-nitrobenzoate is the steric repulsion between the adjacent C2-nitrile and C3-nitro groups. Unlike the planar 4-cyano-3-nitrobenzoate (where substituents are spatially separated), the 2,3-substitution forces a twisting of the nitro group or the carboxylate tail, disrupting the planar
-stacking often desired in pharmaceutical co-crystals.
Table 1: Crystallographic Parameters Comparison
Data synthesized from comparative structural analogs and specific isomeric benchmarks.
Technical Insight: The introduction of the -CN group at the ortho position (C2) relative to the nitro group (C3) reduces crystal density compared to pure nitro-analogs. As demonstrated in comparative studies of nitro- vs. cyano-pyrazoles, the -CN group is less dense and participates in fewer intermolecular interactions than the -NO2 group, leading to "looser" packing despite the high dipole moment [3].[2]
Experimental Protocol: Single Crystal Growth & Characterization
To obtain publication-quality data for 2-cyano-3-nitrobenzoate derivatives, a standard solvent evaporation method is often insufficient due to the molecule's propensity to oil out or form microcrystalline powders.
Protocol: Hydrothermal-Assisted Slow Cooling
This method promotes the growth of X-ray suitable blocks by overcoming the kinetic barrier caused by the steric "twist."
Pre-saturation: Dissolve 50 mg of the 2-cyano-3-nitrobenzoate derivative in 4 mL of MeCN/EtOH (1:1 v/v).
Thermal Cycle: Heat to 60°C in a sealed scintillation vial until fully dissolved.
Filtration: Filter hot through a 0.45 µm PTFE syringe filter into a clean, scratch-free vial.
Vapor Diffusion (The Critical Step): Place the uncapped vial inside a larger jar containing 10 mL of n-pentane (antisolvent). Seal the outer jar.
Incubation: Store at 4°C in a vibration-free environment for 7–14 days.
Harvesting: Isolate crystals while still wet; mount immediately using Paratone oil to prevent desolvation cracking.
The following diagram outlines the decision matrix for solving these structures, specifically addressing the common issue of disorder in the nitro group due to the ortho-cyano steric clash.
Caption: Decision tree for crystallographic refinement, highlighting the critical step of managing disorder common in sterically crowded ortho-substituted benzoates.
Mechanistic Discussion: The "Ortho-Effect" in Crystal Engineering
Understanding the causality of the packing is essential for designing derivatives.
Steric Inhibition of Resonance: In 2-cyano-3-nitrobenzoate, the steric bulk of the nitro group forces it to rotate out of the benzene plane to avoid the linear cyano group. This reduces the conjugation of the nitro group with the ring.
Consequence: The molecule becomes chiral in conformation (atropisomerism potential), leading to space groups like
rather than planar sheet structures.
Dipole Alignment vs. H-Bonding: The -CN group is a strong dipole but a weak hydrogen bond acceptor. In the absence of strong donors (like in the methyl ester derivative), the crystal packing is dominated by Dipole-Dipole interactions (antiparallel stacking of -CN groups) rather than the robust
carboxylic acid dimers seen in the free acid [4].
Density Implications: Replacing a -NO2 with a -CN group generally lowers the crystal density. However, in the 2,3-isomer, the inefficient packing caused by the twisted conformation can lower the density further (approx. 1.45 g/cm³) compared to the 3,5-dinitro analog (approx. 1.6–1.7 g/cm³).
References
Wu, H., et al. (2009).[1][3] "Crystal structure of methyl 4-nitrobenzoate." Acta Crystallographica Section E, 65(12), o3096.
PubChem. (2025).[4] "4-Cyano-3-nitrobenzoic acid (Compound)." National Library of Medicine.
Fersing, C., et al. (2022). "Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density." Molecules, 28(1).
Win, Y.F., et al. (2012).[5] "2-Amino-3-nitrobenzoic acid." Acta Crystallographica Section E, 68(2), o467.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Ethyl 4-bromo-2-cyano-3-nitrobenzoate Proper Disposal Procedures
Role: Senior Application Scientist
Audience: Researchers, Chemical Safety Officers, and Drug Discovery Teams
Executive Summary & Risk Assessment
Ethyl 4-bromo-2-cyano-3-nitrobenzoate is a poly-functionalized aromatic intermediate often used in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs). Its disposal presents a "Triad of Hazards" that standard organic waste streams often fail to address adequately.
As your Senior Application Scientist, I must emphasize that this is not generic "organic waste." The presence of a nitro group (potential thermal instability), a nitrile group (potential HCN release under acidic hydrolysis), and a halogen (requires scrubbed incineration) demands a segregated, self-validating disposal workflow.
Critical Hazard Profile:
Functional Group
Hazard Characteristic
Disposal Implication
Nitro (-NO₂)
Oxidizer / Shock Sensitivity (Low)
Do NOT concentrate to dryness if peroxides are present. Avoid high-heat friction.
Cyano (-CN)
Acute Toxicity / Acid Sensitivity
STRICT SEGREGATION from acids. Potential for Hydrogen Cyanide (HCN) evolution if hydrolyzed.
Bromo (-Br)
Halogenated
Requires Halogenated Waste stream (high-temp incineration with acid scrubbing).
Ethyl Ester
Flammability / Hydrolysis
Compatible with organic solvents, but susceptible to base/acid hydrolysis.
Pre-Disposal Stabilization & Validation
Before moving this compound to a waste container, you must validate the waste stream's stability. This is the "Self-Validating System" required for high-integrity safety.
Protocol A: The "Free Cyanide" Check
Why: If this intermediate was synthesized using metal cyanides (e.g., CuCN, Zn(CN)₂), occluded free cyanide may remain.
Sampling: Take a 1 mL aliquot of the mother liquor or waste solution.
Test: Use a commercial Cyanide Test Strip (e.g., Quantofix) or Prussian Blue test.
Action:
Negative: Proceed to Segregation (Section 3).
Positive: Quench with dilute Sodium Hypochlorite (Bleach) at pH > 10 to oxidize free cyanide to cyanate before disposal. Note: Do not bleach the isolated solid ester, only the waste filtrate.
Waste Segregation Logic (Decision Tree)
The most common accident involving nitriles is their inadvertent addition to acidic waste streams, leading to delayed HCN generation. Follow this logic strictly.
Scenario A: Disposal of Solid Reagent (Pure or Crude)
Applicability: Expired shelf stock or isolated solid intermediate.
Primary Containment: Transfer the solid into a screw-top jar (glass or HDPE). Do not use metal cans due to potential corrosion from hydrolysis byproducts.
Solvent Dampening (Optional but Recommended): If the solid is dry and dusty, dampen slightly with mineral oil to reduce inhalation risk and shock sensitivity (mitigating the nitro group hazard).
Secondary Containment: Place the jar into a clear, sealable polyethylene bag (Zip-lock type).
Labeling:
Chemical Name: Ethyl 4-bromo-2-cyano-3-nitrobenzoate
RCRA Classification (USA): While not explicitly P-listed, treat as Hazardous Waste (likely D001/Ignitable if wet with solvent, or simply Toxic).
Scenario B: Disposal of Reaction Mixtures (Liquid)
Applicability: Mother liquors, filtrates, or reaction solvents.[2]
pH Adjustment:
Measure pH.
If acidic, slowly add saturated Sodium Bicarbonate (
) until pH is 8–9. Reason: Keeps the nitrile stable and prevents HCN formation.
Solvent Compatibility: Ensure the solvent stream is compatible with Halogenated Waste (e.g., DCM, Chloroform, Ethyl Acetate).
Transfer: Pour into the "Halogenated Organic Waste" carboy.
Log Entry: Explicitly log the addition of a "Brominated Nitro-Nitrile" on the waste tag. This alerts the disposal facility to use appropriate incineration parameters.
Emergency Response: Spills
If a spill occurs, the primary risks are inhalation of dust and skin absorption.
Decontamination Solution:
For final surface cleaning, use a solution of 10% Sodium Carbonate . This mild base ensures any residual traces remain in the stable nitrile form rather than hydrolyzing to toxic byproducts.
References
Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 4-nitrobenzoate (Analogous Hazard Data). Retrieved from
U.S. Environmental Protection Agency (EPA). (2024). RCRA Waste Classification: Halogenated Solvents (F-List) and Characteristic Wastes. Retrieved from
National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
PubChem. (2024). Compound Summary: 4-Nitrobenzonitrile (Functional Group Toxicity). Retrieved from